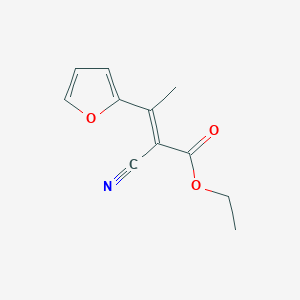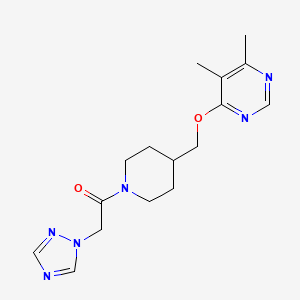
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a complex organic compound that can be recognized by its unique structure combining elements from pyrimidine, piperidine, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves multi-step reactions beginning with the formation of the pyrimidine and triazole rings, followed by their linkage to the piperidine ring via appropriate chemical intermediates.
Synthesis of 5,6-dimethylpyrimidine-4-ol: : This can be achieved through the cyclization of appropriate precursors in the presence of strong acids or bases.
Attachment of the Pyrimidine Ring to Piperidine: : The 5,6-dimethylpyrimidine-4-ol is then converted to its methoxy derivative and subsequently reacted with 1-(chloromethyl)piperidine under basic conditions to form the piperidine-pyrimidine moiety.
Formation of the Triazole Ring: : 1H-1,2,4-triazole is prepared from hydrazine and appropriate nitriles or amidines.
Final Coupling Reaction: : The triazole is linked to the piperidine-pyrimidine derivative using alkylation reactions.
Industrial Production Methods: Industrial-scale production may involve optimizing these reactions for higher yields and purity, often using catalysis and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can participate in various chemical reactions including:
Oxidation: : Conversion of functional groups to their oxidized states.
Reduction: : Hydrogenation or other reduction processes.
Substitution: : Nucleophilic or electrophilic substitution on the piperidine, pyrimidine, or triazole rings.
Common Reagents and Conditions:
Oxidation: : Use of KMnO4 or CrO3.
Reduction: : Use of LiAlH4 or NaBH4.
Substitution: : Reagents like alkyl halides or organometallic reagents.
Major Products: Depending on the reaction conditions, products may include modified derivatives with altered functional groups.
Scientific Research Applications
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has been explored for various applications:
Chemistry: : As an intermediate in organic synthesis.
Biology: : Studied for its potential as a biochemical probe.
Medicine: : Investigated for therapeutic potential due to its biological activity.
Industry: : Potential use as a catalyst or in material science.
Mechanism of Action
Similar Compounds and Uniqueness: This compound can be compared to other molecules with pyrimidine, piperidine, or triazole rings.
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one: distinguishes itself through its combination of these three moieties, influencing its properties and applications.
Comparison with Similar Compounds
1-(4-(2-(1H-1,2,4-triazol-1-yl)ethyl)piperidin-1-yl)-2-(pyrimidin-4-yloxy)ethanone
1-(4-(((3,5-dimethylpyridin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Each of these compounds, while similar, offers unique structural variations that can result in different chemical behaviors and applications.
Properties
IUPAC Name |
1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-12-13(2)18-10-19-16(12)24-8-14-3-5-21(6-4-14)15(23)7-22-11-17-9-20-22/h9-11,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJORFBAQMFOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)
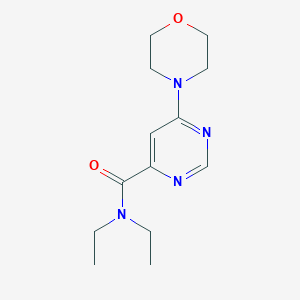
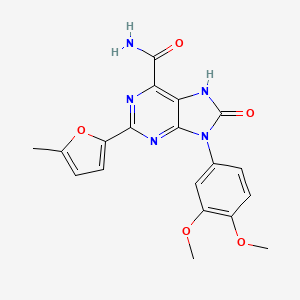


![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)
![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)
![5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2509325.png)
![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)
![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)
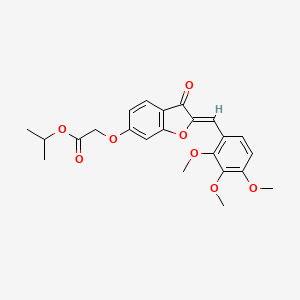
![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)
